2-Bromobenzoyl cyanide

概要

説明

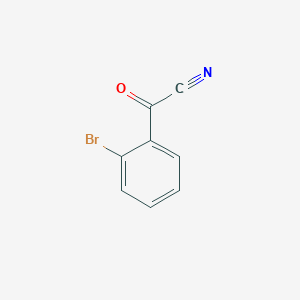

2-Bromobenzoyl cyanide is a useful research compound. Its molecular formula is C8H4BrNO and its molecular weight is 210.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Hydrolysis Reactions

2-Bromobenzyl cyanide undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or their salts.

-

Acidic Hydrolysis :

In the presence of aqueous acid (e.g., HCl), 2-BBC hydrolyzes to form 2-bromophenylacetic acid (Fig. 1a). This reaction proceeds via protonation of the nitrile group, followed by nucleophilic attack by water and subsequent tautomerization . -

Basic Hydrolysis :

Under alkaline conditions (e.g., NaOH), hydrolysis produces the sodium salt of 2-bromophenylacetic acid, releasing ammonia as a byproduct .

Conditions :

Palladium-Catalyzed Cross-Coupling Reactions

The benzylic bromide in 2-BBC participates in palladium-mediated cyanation and coupling reactions.

Thermal Decomposition

2-BBC decomposes exothermically above 120°C, releasing toxic gases:

Safety Note : Decomposition is accelerated by metals (e.g., iron, copper), leading to violent reactions .

Reactions with Nucleophiles

The nitrile group undergoes nucleophilic additions, while the bromide enables substitution.

Nucleophilic Substitution:

-

Ammonolysis : Reacts with ammonia to form 2-bromobenzylamine (limited yield due to competing hydrolysis) .

-

Grignard Reagents : Adds organomagnesium compounds to the nitrile, forming ketones after workup .

Cyanide Displacement:

In the presence of palladium catalysts, the bromide is replaced by cyanide (see Section 2) .

Polymerization and Metal Interactions

2-BBC polymerizes in the presence of metals (e.g., Fe, Cu), forming insoluble polymeric residues. This reaction is attributed to radical intermediates generated by metal-induced homolytic cleavage of the C–Br bond .

Applications :

Oxidation:

-

Strong Oxidizers (e.g., HNO₃) : Violent reactions occur, generating toxic NOₓ and Br₂ gas .

-

Peroxides : Convert nitriles to amides, though this pathway is less common for 2-BBC .

Reduction:

特性

CAS番号 |

88562-26-9 |

|---|---|

分子式 |

C8H4BrNO |

分子量 |

210.03 g/mol |

IUPAC名 |

2-bromobenzoyl cyanide |

InChI |

InChI=1S/C8H4BrNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4H |

InChIキー |

ILFJVILOZNSZQQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)C#N)Br |

正規SMILES |

C1=CC=C(C(=C1)C(=O)C#N)Br |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。